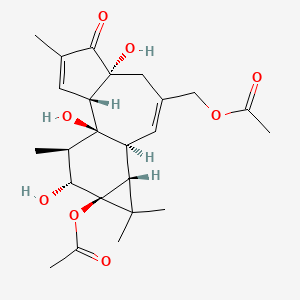

Phorbol 13,20-diacetate

Description

Historical Context of Diterpene Ester Research: From Natural Products to Chemical Probes

The study of diterpene esters, a class of naturally occurring compounds, has a rich history rooted in the exploration of traditional medicines and toxic plants. wikipedia.orgpsu.edu Phorbol (B1677699), the parent diterpene of the tigliane (B1223011) family, was first isolated in 1934 from croton oil, derived from the seeds of Croton tiglium. wikipedia.orggerli.com For centuries, this oil was used as a purgative in traditional Chinese medicine. wikipedia.org The complex structure of phorbol was not fully elucidated until 1967. wikipedia.org

These natural products are commonly found in plants belonging to the Euphorbiaceae and Thymelaeaceae families. psu.edunih.gov A notorious example is the manchineel tree (Hippomane mancinella), which contains phorbol esters as its primary toxic components. wikipedia.org The initial interest in these compounds stemmed from their potent biological effects, particularly their inflammatory and tumor-promoting activities. psu.eduresearchgate.net This led to extensive research into their mechanisms of action, revealing their ability to mimic endogenous signaling molecules like diacylglycerol (DAG) and activate protein kinase C (PKC), a crucial enzyme in cellular signal transduction. psu.edunih.govtaylorandfrancis.com This discovery transformed phorbol esters from mere natural toxins into invaluable chemical probes for dissecting complex biological pathways, including cell growth, differentiation, and carcinogenesis. wikipedia.orgucsd.edu

Phorbol Skeleton as a Template for Biological Activity Modulation

The tigliane skeleton of phorbol provides a rigid framework that has proven to be a versatile template for modulating biological activity. psu.eduresearchgate.net The biological activities of phorbol esters are highly dependent on their specific chemical structures. psu.edunih.gov Structure-activity relationship studies have revealed that the esterification pattern at the C12, C13, and C20 positions of the phorbol backbone is critical for their biological function. nih.govnih.gov

The interaction of phorbol esters with their primary cellular receptor, protein kinase C (PKC), is a key determinant of their biological effects. psu.edunih.gov They bind to the C1 domain of most PKC isozymes, effectively mimicking the endogenous activator diacylglycerol (DAG). psu.edu This binding event recruits PKC to the cell membrane, leading to its activation. ucsd.edu Unlike DAG, which is rapidly metabolized, many phorbol esters are more stable, resulting in sustained PKC activation. ucsd.edu

The specific arrangement of oxygen-containing functional groups on the phorbol ring, particularly at the C4, C9, and C20 positions, along with the hydrophobic character of the ester side chains, are crucial for high-affinity binding to PKC. nih.gov For instance, the highly potent tumor promoter, phorbol 12-myristate 13-acetate (PMA), possesses a long-chain fatty acid at the C12 position and an acetate (B1210297) group at the C13 position, contributing to its strong interaction with the cell membrane and PKC. nih.govrndsystems.com By systematically modifying the ester groups and other functionalities on the phorbol skeleton, researchers have been able to develop a wide range of analogs with varying potencies and selectivities for different PKC isoforms, providing powerful tools to investigate the specific roles of these enzymes in various cellular processes. ucsd.edunih.gov

Phorbol 13,20-Diacetate's Unique Position within Phorbol Ester Research: A Focus on Structural Differences and Differential Activities

Within the extensive family of phorbol esters, this compound holds a unique position due to its distinct structural features and consequently, its differential biological activities compared to its more studied counterparts like PMA. The key structural difference lies in the placement of the acetate groups. In this compound, the hydroxyl groups at the C13 and C20 positions are esterified with acetate, while the C12 hydroxyl group remains free. This contrasts sharply with potent phorbol esters like PMA, which have ester linkages at the C12 and C13 positions.

This seemingly subtle structural alteration has profound consequences for the compound's biological activity. Research has consistently shown that this compound is biologically inactive or possesses significantly reduced activity in a variety of assays where other phorbol esters are potent activators. For example, it fails to activate protein kinase C (PKC), a primary target of tumor-promoting phorbol esters. nih.govnih.gov This inactivity is attributed to the specific stereochemical requirements for PKC binding, which are not met by the esterification pattern of this compound. nih.gov

Furthermore, studies on neurotransmitter release and muscle contraction have demonstrated the inactivity of this compound. In guinea pig ileum and rat vas deferens, it did not show the inhibitory effects on neurotransmitter-induced contractions that are characteristic of active phorbol esters. pnas.org Similarly, in studies on the musculature of Schistosoma mansoni, this compound was found to be inactive, unlike other phorbol esters that induced spastic paralysis. nih.gov The acetylation of the C20 hydroxyl group has been specifically implicated in the reduction of biological activity in several phorbol derivatives. nih.govresearchgate.net

The table below summarizes the differential activities of this compound in comparison to the highly active Phorbol 12-myristate 13-acetate (PMA).

| Assay | Phorbol 12-myristate 13-acetate (PMA) | This compound | Reference(s) |

| Protein Kinase C (PKC) Activation | Potent activator | Inactive | nih.govnih.gov |

| Inhibition of [3H]PBt2 Binding | Potent inhibitor | Inactive (>25,000 nM) | pnas.org |

| Contraction of Rat Vas Deferens | Potent inducer | Inactive (>25,000 nM) | pnas.org |

| Effect on Schistosoma mansoni Muscle | Induces spastic paralysis | Inactive | nih.gov |

| Stimulation of 2-deoxyglucose transport in CEF | Acts as an independent complete agonist when mixed with PMA | Acts as an independent complete agonist when mixed with PMA | aacrjournals.org |

This consistent lack of activity makes this compound a valuable negative control in phorbol ester research. Its structural similarity to active phorbol esters, coupled with its biological inertness, helps to elucidate the precise structural requirements for PKC activation and other phorbol ester-mediated effects.

Structure

3D Structure

Properties

CAS No. |

29593-65-5 |

|---|---|

Molecular Formula |

C24H32O8 |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6,14-trihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl acetate |

InChI |

InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)27)9-15(10-31-13(3)25)8-16-18-21(5,6)24(18,32-14(4)26)20(28)12(2)23(16,17)30/h7-8,12,16-18,20,28-30H,9-10H2,1-6H3/t12-,16+,17-,18-,20-,22-,23-,24-/m1/s1 |

InChI Key |

VCQRVYCLJARKLE-XQOWHXTBSA-N |

SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)O |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)O |

Other CAS No. |

41621-85-6 |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

phorbol 13,20-diacetate |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations Involving Phorbol 13,20 Diacetate

Total Synthesis Approaches to the Phorbol (B1677699) Core Structure

The total synthesis of phorbol has been a formidable challenge in organic chemistry due to its unique and complex 5/7/6/3 tetracyclic skeleton, eight contiguous stereocenters, and dense oxygenation pattern. chinesechemsoc.org The molecule is also sensitive to acid, base, heat, light, and oxidation. chinesechemsoc.org Early strategies often focused on the construction of the tricyclic ABC-ring core. mit.edu

A landmark achievement in this area was the first total synthesis of phorbol in its racemic form by Wender's group, followed by an enantioselective synthesis. chinesechemsoc.org These routes were lengthy, requiring over 40 steps. chinesechemsoc.orgnih.gov A significant advancement came with Baran's group reporting a much more concise, 19-step enantiospecific total synthesis of (+)-phorbol starting from the abundant monoterpene (+)-3-carene. nih.gov This strategy was inspired by the two-phase logic of terpene biosynthesis, involving powerful C-C bond constructions and C-H bond oxidations. nih.gov

More recently, a 20-step total synthesis of (+)-phorbol was achieved from (+)-carvone, notable for its use of pentamethyldisilyl (PMDS) groups as masked hydroxyls, which demonstrated significant advantages over other silyl (B83357) protecting groups. chinesechemsoc.org This synthesis featured a Shapiro reaction to connect two key fragments and a subsequent Tamao–Fleming oxidation and ring-closing metathesis to construct the tetracyclic core. chinesechemsoc.org Other approaches have utilized strategies like intramolecular Diels-Alder reactions and rhodium-catalyzed [4+3] cycloadditions to assemble the core structure. mit.eduuq.edu.au

The primary goal of these synthetic efforts is not necessarily to compete with isolation from natural sources but to provide access to analogues with unique oxidation patterns and functionalities that are otherwise inaccessible, enabling further investigation into their biological activities. nih.gov

Regioselective Esterification and Derivatization at Phorbol C-12, C-13, and C-20 Hydroxyl Groups

The biological activity of phorbol esters is highly dependent on the nature of the ester groups at the C-12 and C-13 positions. uq.edu.au The differential reactivity of the hydroxyl groups at C-12, C-13, and C-20 allows for regioselective modifications, a key aspect in the synthesis of diverse phorbol derivatives. The general order of reactivity for derivatization of the hydroxyl groups is C-20, followed by C-13, and then C-12. google.com.na

Protective Group Strategies for Selective Acylation

The selective acylation of the hydroxyl groups on the phorbol ring is fundamental to creating specific phorbol esters. bham.ac.uk Protecting groups are essential tools to temporarily mask reactive functional groups, allowing for selective transformations at other sites. jocpr.com The choice of protecting group is critical and depends on its stability, ease of installation and removal, and compatibility with other reaction conditions. bham.ac.ukjocpr.com

For the selective acylation of phorbol, the primary hydroxyl group at C-20 is the most sterically accessible and therefore the most reactive. wiley-vch.de It can be selectively protected using bulky protecting groups like trityl or t-butyldimethylsilyl (TBDMS) ethers. google.com.nanih.gov For instance, treatment of phorbol with t-butyldimethylsilyl chloride allows for the protection of the C-20 hydroxyl, enabling subsequent acetylation at the C-12 and C-13 positions. nih.gov Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable in complex syntheses, allowing for the sequential deprotection and functionalization of different hydroxyl groups. jocpr.comorganic-chemistry.org

| Protecting Group | Typical Reagents for Introduction | Typical Reagents for Removal | Target Hydroxyl Group(s) |

| Trityl (Tr) | Trityl chloride, pyridine (B92270) | Mild acid (e.g., HCl in organic solvent) | Primarily C-20 |

| t-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) | Primarily C-20 |

| Acetyl (Ac) | Acetic anhydride (B1165640), pyridine or DMAP | Base (e.g., K2CO3, MeOH) or Acid | C-12, C-13, C-20 |

Synthesis of Phorbol 13,20-Diacetate as a Precursor for Further Modifications

This compound is a valuable synthetic intermediate. Its preparation often involves the strategic use of protecting groups to achieve the desired regioselectivity. One common method involves the initial protection of the more reactive C-20 hydroxyl group, followed by acetylation of the C-13 hydroxyl. Another approach could involve the formation of a 12,13,20-triacetate followed by selective deprotection at the C-12 position.

The synthesis of phorbol-13,20-diesters is a key step in creating analogues. google.com.na For example, phorbol can be converted to a phorbol-13,20-diester where the C-13 hydroxyl is acetylated and the C-20 hydroxyl is protected by a trityl group. google.com.na This intermediate can then undergo further transformations. Sixteen different phorbol derivatives, including various 13,20-diesters and 12,13,20-triesters, have been synthesized from phorbol to investigate their structure-activity relationships. researchgate.net

Methods for Introducing Diverse Ester Chains at C-13 and C-20

The introduction of various ester chains at the C-13 and C-20 positions is crucial for generating a library of phorbol esters with potentially different biological activities. mdpi.com This is typically achieved through esterification reactions using the corresponding carboxylic acid, acid chloride, or acid anhydride in the presence of a coupling agent or a base like pyridine or DMAP.

The synthesis of phorbol derivatives with varied ester groups allows for the exploration of structure-activity relationships. researchgate.net For instance, phorbol derivatives have been synthesized with both short-chain and long-chain organic acids, as well as aromatic and heterocyclic acids, at the C-12, C-13, and C-20 positions. researchgate.net The choice of esterification method depends on the nature of the carboxylic acid and the desired selectivity. For sensitive substrates, milder coupling agents may be employed.

Preparation of this compound Analogues and Stereoisomers for Research

The preparation of analogues and stereoisomers of this compound is essential for probing the structural requirements for biological activity. The synthesis of the unnatural (-)-phorbol enantiomer, for example, is of great interest as it has never been biologically evaluated. uq.edu.au

Synthetic routes to phorbol analogues often start from phorbol itself or a protected derivative. nih.govresearchgate.net For example, starting with this compound, the C-12 hydroxyl group is available for further modification, allowing the introduction of a wide variety of ester groups at this position. This approach has been used to synthesize a range of phorbol 12,13,20-triesters. researchgate.net The synthesis of analogues where the ester groups themselves contain functional groups has also been explored to create modified phorbol esters.

Analytical Methodologies for Phorbol Ester Synthesis Characterization

The characterization of synthetic phorbol esters is critical to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of phorbol esters. mdpi.comspectroscopyonline.com Reversed-phase HPLC with UV detection is commonly used, with detection wavelengths often set around 280 nm. spectroscopyonline.comresearchgate.net Gradient or isocratic elution with mobile phases consisting of acetonitrile (B52724) and water is a standard practice. spectroscopyonline.com

Mass Spectrometry (MS) , particularly when coupled with HPLC (LC-MS), is invaluable for determining the molecular weight of the synthesized compounds. spectroscopyonline.com Electrospray ionization (ESI) is a suitable ionization technique for these molecules. spectroscopyonline.com High-resolution mass spectrometry (HRMS), such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), can provide highly accurate mass measurements, confirming the elemental composition. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is the most powerful method for detailed structural elucidation. spectroscopyonline.com NMR provides information about the connectivity of atoms and the stereochemistry of the molecule, which is essential for confirming the structure of newly synthesized phorbol ester analogues.

Other Techniques:

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used to identify the characteristic chromophores in the phorbol ester molecule. spectroscopyonline.com

Infrared (IR) Spectroscopy provides information about the functional groups present, such as hydroxyl and carbonyl groups. spectroscopyonline.com

X-ray Crystallography can provide the definitive three-dimensional structure of a crystalline phorbol derivative, confirming its absolute and relative stereochemistry. illinois.edu

| Analytical Technique | Information Obtained |

| HPLC | Purity assessment, separation, and quantification |

| LC-MS | Molecular weight determination |

| HRMS | Elemental composition confirmation |

| ¹H and ¹³C NMR | Detailed structural elucidation and stereochemistry |

| UV-Vis Spectroscopy | Identification of chromophores |

| IR Spectroscopy | Functional group analysis |

| X-ray Crystallography | Definitive 3D structure and stereochemistry |

Molecular Mechanisms of Action: Elucidating Phorbol 13,20 Diacetate S Cellular and Biochemical Impact

Protein Kinase C (PKC) Interaction and Activation Modalities

Phorbol (B1677699) esters, including Phorbol 13,20-diacetate, are potent activators of the PKC family of serine/threonine kinases. sigmaaldrich.comstemcell.com Their structural similarity to diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms, allows them to bind to and activate these enzymes. wikipedia.org This activation is a critical step in initiating a wide range of cellular responses. wikipedia.org

The primary targets for phorbol esters within the PKC enzymes are the cysteine-rich C1 domains. stemcell.comnih.gov These domains, classified as typical or atypical, are responsible for binding DAG and phorbol esters. researchgate.netebi.ac.uk Typical C1 domains, found in conventional and novel PKC isoforms, are the primary binding sites for these activators. researchgate.net The binding of phorbol esters like Phorbol 12-myristate 13-acetate (PMA) to the C1a and C1b domains induces a conformational change in the PKC molecule. tocris.com This interaction facilitates the translocation of PKC from the cytosol to the cell membrane, a crucial step for its activation. sigmaaldrich.comtocris.com The binding affinity of different phorbol esters to these C1 domains can vary, influencing their potency as PKC activators. pnas.org

Different phorbol esters exhibit varying degrees of affinity and specificity for PKC isoforms. For instance, Phorbol 12-myristate 13-acetate (PMA), a widely studied phorbol ester, activates a broad range of PKC isoforms, including conventional (α, β, γ) and novel (δ, ε, η, θ) isoforms, but not atypical (ζ, ι/λ) isoforms. tocris.comcaymanchem.com The activation potential of a given phorbol ester is linked to its chemical structure.

In a comparative study, phorbol 12,13-diacetate (PDA) was shown to be a more potent activator of PKC than phorbol 12,13,20-triacetate in mimicking the increase in tyrosine phosphorylation of a 40-kilodalton protein in hippocampal slices. pnas.org Furthermore, another study found that while phorbol 12,13-dibutyrate (PDBu), phorbol 12,13-diacetate (PDA), and 12-deoxyphorbol 13-acetate (dPA) all acutely enhanced noradrenaline release, PDA and dPA have lower affinities for PKC compared to PDBu. nih.govnih.gov Interestingly, biologically inactive compounds such as phorbol and 4-alpha-phorbol-12,13-didecanoate did not affect PKC activity. nih.gov

The table below summarizes the PKC activation potential of various phorbol esters based on their effect on noradrenaline release.

| Phorbol Ester | Concentration Range (µM) | Effect on Noradrenaline Release |

| 4β-Phorbol 12,13-dibutyrate (4β-PDB) | 0.1-3.0 | Enhanced |

| Phorbol 12,13-diacetate (PDA) | 0.1-3.0 | Enhanced |

| Phorbol 12-myristate 13-acetate (PMA) | 0.1-3.0 | Enhanced (least potent in this group) |

| 12-deoxyphorbol 13-acetate (dPA) | 0.1-3.0 | Enhanced |

| 4α-Phorbol 12,13-dibutyrate (4α-PDB) | 0.1-3.0 | No effect |

| Phorbol 13-acetate (PA) | 0.1-3.0 | No effect |

| 12-deoxyphorbol 13-tetradecanoate (dPT) | 0.1-3.0 | No effect |

This table is based on findings from a study on rat cortical slices. nih.gov

Activation of PKC by phorbol esters triggers its translocation from the cytoplasm to cellular membranes. tocris.comabcam.com This relocalization is a hallmark of PKC activation and is essential for its ability to phosphorylate membrane-associated substrates. sigmaaldrich.com Prolonged exposure to potent phorbol esters can lead to the down-regulation of PKC. nih.govpnas.org This process involves the proteolytic degradation of the PKC protein, leading to a reduction in the total amount of the enzyme within the cell. nih.gov

However, the ability to induce down-regulation varies among different phorbol esters. For example, prolonged treatment with phorbol 12,13-dibutyrate (PDB) was found to cause significant down-regulation of PKCα, whereas phorbol 12,13-diacetate (PDA) did not. nih.govnih.gov This difference is thought to be related to their binding affinity and lipophilicity, with high-affinity, more lipophilic phorbol esters like PDB causing irreversible insertion into the membrane and subsequent degradation. nih.govnih.gov In contrast, less lipophilic esters like PDA are thought to reversibly insert into the membrane, leading to activation without significant down-regulation. nih.gov

Comparative Analysis of PKC Isoform Specificity and Activation Potential (e.g., this compound vs. Phorbol 12,13-Diacetate and other phorbol esters)

Modulation of Downstream Signal Transduction Pathways

The activation of PKC by this compound and other phorbol esters initiates a cascade of downstream signaling events that ultimately influence gene expression and cellular function.

The MAPK pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. genecards.org Phorbol esters are known to activate the MAPK/extracellular signal-regulated kinase (ERK) pathway. wikipedia.orgnih.gov Activation of PKC by phorbol esters can lead to the phosphorylation and activation of Raf, which in turn activates MEK, the upstream kinase for ERK. ucsd.edu

For instance, phorbol diacetate (PDA) application to hippocampal slices has been shown to elicit the activation of p42 MAPK. nih.gov Studies have demonstrated that conventional, novel, and atypical PKC isotypes are all capable of activating p42 MAPK. nih.gov While conventional and novel PKCs can activate c-Raf1, atypical PKC-ζ appears to stimulate MEK through an independent mechanism. nih.gov The activation of the ERK pathway is a key mechanism through which phorbol esters exert their effects on cell proliferation and differentiation. nih.govucsd.edu

The NF-κB signaling pathway is a critical regulator of inflammatory responses, immune function, and cell survival. invivogen.com Phorbol esters are potent activators of NF-κB. caymanchem.cominvivogen.com The activation of PKC by phorbol esters is a key step in the signaling cascade that leads to the activation of the IκB kinase (IKK) complex. medchemexpress.com IKK then phosphorylates the inhibitory IκB proteins, targeting them for ubiquitination and proteasomal degradation. This releases NF-κB dimers, allowing them to translocate to the nucleus and activate the transcription of target genes. wikipedia.orgmedchemexpress.com For example, Phorbol 12-myristate 13-acetate (PMA) has been shown to inhibit endothelial cell migration by activating the PKC-δ/Syk/NF-κB-mediated up-regulation of Thy-1. medchemexpress.com

Crosstalk with Additional Kinase and Transcription Factor Pathways (e.g., Jak/Stat, HIF-1α)

While the primary targets of phorbol esters like this compound are C1 domain-containing proteins, most notably Protein Kinase C (PKC), their biological impact is amplified through extensive crosstalk with other major signaling networks. The activation of PKC initiates a cascade of phosphorylation events that intersect with various kinase and transcription factor pathways, leading to a complex and context-dependent cellular response. Research, primarily utilizing the potent analogue Phorbol 12-myristate 13-acetate (PMA), has illuminated these intricate connections.

Jak/Stat Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, crucial for cytokine signaling, can be modulated by phorbol esters. In rat cardiomyocytes, direct activation of PKC by PMA was shown to cause significant phosphorylation of STAT1 and STAT3. ahajournals.org This suggests that mechanical stretch, which activates PKC, utilizes this crosstalk to engage the JAK/STAT pathway. ahajournals.org Further studies have shown that T-cell activators like PMA can inhibit cell-to-cell viral transmission of HIV-1 by activating JAK/STAT signaling pathways. nih.gov The specific JAK2 kinase inhibitor, AG490, has been shown to significantly inhibit the phosphorylation of STAT1 and STAT3 induced by stimuli that activate this pathway. ahajournals.org This indicates that phorbol ester-induced PKC activation can be an upstream event that leads to the activation of JAK/STAT signaling, thereby integrating diverse external signals into the cellular gene expression program.

HIF-1α Pathway: Hypoxia-inducible factor-1 alpha (HIF-1α) is a master regulator of the cellular response to low oxygen conditions. Phorbol esters have been demonstrated to influence this pathway. Studies show that HIF-1α expression can be regulated independently of oxygen levels, with PKC being a key stimulator of its transcription. Research using PMA on human keratinocyte (HaCaT) cells revealed that it triggers a significant association and crosstalk between HIF-1α and another critical transcription factor, Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). mdpi.comnih.gov PMA treatment was found to induce the nuclear translocation of both HIF-1α and the NF-κB p65 subunit, an effect that could be counteracted by inhibitors. mdpi.comnih.gov This crosstalk highlights a mechanism by which inflammatory signals, mimicked by phorbol esters, can engage hypoxia-related pathways even under normoxic conditions, linking inflammation and cellular metabolic adaptation. mdpi.comnih.gov

Other Key Pathways:

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade is a central signaling pathway that phorbol esters consistently activate. In human endothelial cells, PMA-induced transcription of the angiotensin-converting enzyme is mediated by the transcription factors Egr-1 and AP-1, downstream of the ERK1/2 pathway. ahajournals.org Similarly, in colon cancer cells, PMA up-regulates the transcription of the MUC2 mucin gene via a Ras, Raf, and MEK-dependent mechanism that requires the MAPK/ERK pathway. nih.gov This pathway is also crucial for phorbol ester-induced cell migration in human hepatoma cells. aacrjournals.org

NF-κB Pathway: As mentioned, NF-κB is a key transcription factor involved in inflammatory responses that exhibits significant crosstalk with phorbol ester-activated pathways. The activation of the PKCα-ERK1/2 pathway by PMA has been shown to lead to the activation of NF-κB. mdpi.comnih.gov The interplay between HIF-1α and NF-κB, triggered by PMA, underscores a critical link between tumor promotion, inflammation, and hypoxia response pathways. mdpi.comnih.gov

AP-1 Pathway: Activating protein 1 (AP-1), a dimeric transcription factor often composed of c-Jun and c-Fos, is another crucial target. Its DNA binding is rapidly induced by stimuli like phorbol esters. nih.gov In osteoblasts, PMA was found to suppress Nephronectin gene expression through a mechanism involving the transcription factors c-Jun and c-Fos. core.ac.uk

Table 1: Summary of Phorbol Ester Crosstalk with Key Signaling Pathways

| Interacting Pathway | Key Mediators | Observed Effect of Phorbol Ester Activation | Cellular Context | References |

|---|---|---|---|---|

| Jak/Stat | STAT1, STAT3, JAK2 | Phosphorylation and activation of STAT proteins. | Rat Cardiomyocytes, T-cells | ahajournals.orgnih.gov |

| HIF-1α | HIF-1α, NF-κB p65 | Increased transcription and nuclear translocation of HIF-1α. | Human Keratinocytes | mdpi.comnih.gov |

| MAPK/ERK | ERK1/2, Ras, Raf, MEK | Activation of the kinase cascade, leading to downstream transcription. | Human Endothelial Cells, Colon Cancer Cells, Hepatoma Cells | ahajournals.orgnih.govaacrjournals.org |

| NF-κB | NF-κB p65 | Nuclear translocation and activation. | Human Keratinocytes | mdpi.comnih.gov |

| AP-1 | c-Jun, c-Fos | Induction of DNA binding and regulation of target gene expression. | Human Endothelial Cells, Osteoblasts | ahajournals.orgnih.govcore.ac.uk |

Structure Activity Relationship Sar Studies Centered on Phorbol 13,20 Diacetate and Its Derivatives

Role of Acetyl Substituents at C-13 and C-20 in Modulating PKC Activation and Other Biological Effects

The presence and nature of ester groups at various positions on the phorbol (B1677699) ring system are paramount in defining the biological activity of these molecules. nih.govresearchgate.net Specifically, the acetyl groups at C-13 and C-20 in phorbol 13,20-diacetate play a significant role in modulating its interaction with PKC and subsequent cellular responses.

Acetylation at the C-20 position has been shown to have a notable impact on the biological activity of phorbol esters. Studies have indicated that the presence of a 20-acetate group can lead to reduced effectiveness in certain biological assays. For instance, the 20-acetate derivatives of 12-deoxyphorbol 13-phenylacetate (dPPhen) and 12-deoxyphorbol 13-angelate (dPAng) were found to be less effective at enhancing serotonin (B10506) release compared to their non-acetylated counterparts. nih.gov Similarly, phorbol 12,13,20-triacetate demonstrated reduced effectiveness when compared with phorbol 12,13-diacetate. nih.gov This suggests that the C-20 hydroxyl group may be an important site for interaction with target proteins, and its acetylation can hinder this interaction. researchgate.net In some cases, acetylation at C-20 has been observed to significantly reduce the anti-HIV activity of phorbol derivatives. researchgate.net

The nature of the acyl group at the C-13 position is a critical determinant of the biological potency of phorbol esters. The length and saturation of the carbon chain of this substituent directly influence the molecule's ability to activate PKC and elicit downstream effects. Generally, there is an optimal range for the acyl chain length to achieve maximum biological activity. ucsd.edu For instance, in a series of 12-deoxyphorbol 13-monoesters, those with short-chain substituents were found to be inflammatory, while the long-chain substituted 13-tetradecanoate was both inflammatory and tumor-promoting. nih.gov The lipophilicity conferred by the acyl chain is crucial for the molecule's ability to insert into the cell membrane, a prerequisite for PKC activation. ucsd.edu The shape of the fatty acid, determined by its carbon chain length and the presence and orientation of any unsaturation, also affects its activity. frontiersin.org

Differential Effects of Acetylation at C-20 on Cellular Responses

Conformational Analysis and Molecular Modeling in SAR Investigations

Conformational analysis and molecular modeling are indispensable tools in understanding the structure-activity relationships of phorbol esters. researchgate.netleidenuniv.nl These computational methods allow for the visualization of the three-dimensional structures of these molecules and how they might interact with their biological targets. researchgate.net By generating and analyzing various possible conformations, researchers can identify the most likely "bioactive" conformation—the specific shape the molecule adopts when it binds to its receptor. leidenuniv.nl

Molecular modeling studies have helped to define the pharmacophore for phorbol esters, which consists of the key heteroatoms (oxygen atoms at C4, C9, and C-20) and a hydrophobic region. nih.gov These models have been used to explain why certain phorbol derivatives are active while others are not. pnas.org For example, modeling can reveal how changes in the structure, such as the addition of an acetyl group at C-20, might alter the molecule's conformation and prevent it from fitting optimally into the binding site of PKC. researchgate.net These in silico approaches complement experimental data and provide a rational basis for the design of new analogs with specific biological activities. nih.gov

Comparative SAR of this compound with Phorbol 12,13-Diesters and Other Phorbol Derivatives

The biological activity of this compound is best understood when compared to other phorbol esters, particularly the well-studied phorbol 12,13-diesters like phorbol 12-myristate 13-acetate (PMA) and phorbol 12,13-dibutyrate (PDBu). nih.govresearchgate.net These comparative studies highlight the critical role of the substitution pattern on the phorbol ring.

Phorbol 12,13-diesters are generally more potent activators of PKC than this compound. nih.gov The presence of a long-chain fatty acid at the C-12 position, as in PMA, is often associated with high potency. nih.govresearchgate.net In contrast, the lack of a substituent at C-12 in this compound likely contributes to its reduced activity in many assays. The combination of acyl groups at both C-12 and C-13 appears to be optimal for strong and sustained PKC activation. ucsd.edu

This compound often exhibits reduced potency or even inactivity in certain biological assays when compared to its 12,13-disubstituted relatives. For example, in studies of serotonin release from rat brain cortical slices, phorbol 12,13-diacetate was effective, while the activity of this compound was not explicitly highlighted as potent. nih.gov The compound phorbol 13-acetate, which is structurally similar but lacks the C-20 acetate (B1210297), was found to be inactive in the same assay. nih.gov

The reduced activity of this compound can be attributed to several factors. The absence of a lipophilic acyl group at the C-12 position is a significant contributor. This group is thought to be crucial for the proper anchoring of the molecule in the cell membrane, which is necessary for effective PKC activation. ucsd.edu Furthermore, the presence of the acetate group at C-20 may sterically hinder the interaction with the C1 domain of PKC. researchgate.net In some contexts, this compound has been used in mixtures with more potent phorbol esters, where it acts as a complete agonist but with lower potency. aacrjournals.org

Interactive Data Tables

Table 1: Comparative Activity of Phorbol Esters in Enhancing Serotonin Release

| Compound | Effect on Serotonin Release |

|---|---|

| 4β-Phorbol 12,13-dibutyrate (4βPDB) | Enhances release |

| Phorbol 12,13-diacetate (PDA) | Enhances release |

| Phorbol 12-myristate 13-acetate (PMA) | Enhances release (less potent) |

| 12-deoxyphorbol 13-acetate (dPA) | Enhances release |

| 12-deoxyphorbol 13-angelate (dPAng) | Enhances release |

| 12-deoxyphorbol 13-phenylacetate (dPPhen) | Enhances release |

| 12-deoxyphorbol 13-isobutyrate (dPiB) | Enhances release |

| 12-deoxyphorbol 13-tetradecanoate (dPT) | No effect |

| 4α-phorbol 12, 13-dibutyrate (4αPDB) | No effect |

| Phorbol 13-acetate (PA) | No effect |

| dPAngA (20-acetate derivative of dPAng) | Less effective than dPAng |

| dPPhenA (20-acetate derivative of dPPhen) | Less effective than dPPhen |

Data sourced from a study on rat brain cortical slices. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phorbol 12-myristate 13-acetate (PMA) |

| Phorbol 12,13-dibutyrate (PDBu) |

| Phorbol 12,13-diacetate (PDA) |

| Phorbol 13-acetate (PA) |

| 12-deoxyphorbol 13-phenylacetate (dPPhen) |

| 12-deoxyphorbol 13-angelate (dPAng) |

| Phorbol 12,13,20-triacetate |

| 4β-Phorbol 12,13-dibutyrate (4βPDB) |

| 12-deoxyphorbol 13-isobutyrate (dPiB) |

| 12-deoxyphorbol 13-tetradecanoate (dPT) |

| 4α-phorbol 12, 13-dibutyrate (4αPDB) |

| dPAngA |

Identification of Structural Features Essential for Differential Activity Profiles

The biological activities of phorbol esters, including this compound, are profoundly dictated by their molecular structure. Subtle modifications to the tetracyclic tigliane (B1223011) backbone or the nature and position of ester functional groups can lead to a wide spectrum of biological responses. Structure-activity relationship (SAR) studies have been pivotal in elucidating the specific structural motifs required for these compounds' interactions with their primary cellular target, protein kinase C (PKC), and other receptors. wikipedia.orgresearchgate.net The differential activities observed among derivatives stem from how these structural features influence binding affinity, receptor activation, and subsequent cellular events.

Key structural determinants for the activity of phorbol esters are detailed below:

The C-20 Hydroxyl Group: The primary hydroxyl group at the C-20 position is a crucial contributor to the biological activity of many phorbol esters. It is significantly involved in the hydrogen bonding network that secures the ligand to its PKC receptor binding site, with some analyses suggesting it contributes to about 40% of the total hydrogen bonding energy. researchgate.net Consequently, modification of this group, such as through acetylation, often leads to a dramatic reduction in biological potency. For example, the potent anti-HIV activity of compounds like 12-O-tetradecanoylphorbol 13-acetate (TPA/PMA) is significantly diminished in their 20-acetate derivatives. researchgate.netresearchgate.net This highlights that while this compound possesses ester groups, the acetylation at C-20 fundamentally alters its interaction with key biological targets compared to analogues with a free C-20 hydroxyl. A similar decrease in activity is observed in 12-deoxyphorbol derivatives where the addition of a 20-acetate group reduces their effectiveness. nih.gov

Table 1: Effect of C-20 Acetylation on Anti-HIV-1 Activity Data sourced from research on the inhibition of HIV-1 induced cytopathic effects (CPE). researchgate.netresearchgate.net

| Compound | Substitution at C-20 | Anti-HIV-1 Activity (IC₁₀₀ in µg/mL) |

| 12-O-tetradecanoylphorbol 13-acetate (TPA/PMA) | -OH (Free Hydroxyl) | 0.00048 |

| 12-O-tetradecanoylthis compound | -OAc (Acetate) | 15.6 |

| 12-O-acetylphorbol 13-decanoate | -OH (Free Hydroxyl) | 0.0076 |

| 12-O-, 20-O-diacetylphorbol 13-decanoate | -OAc (Acetate) | 15.6 |

Ester Chains at C-12 and C-13: The nature of the acyl chains at positions C-12 and C-13 is a primary determinant of a phorbol ester's potency and activity profile. The hydrophobicity of these chains is a critical factor. researchgate.net However, the relationship is not linear, and different biological systems show preference for different chain lengths. In studies of neurotransmitter release, short-chain diesters of phorbol were found to be more potent facilitators than long-chain esters. nih.gov For instance, phorbol 12,13-diacetate (PDA) was effective at enhancing serotonin release. nih.gov In contrast, derivatives lacking an ester at C-12, such as the 12-deoxyphorbols, exhibit anomalous activity; they can be highly inflammatory but possess very low tumor-promoting ability, suggesting they may interact with targets differently than typical 12,13-diesters. aacrjournals.orgaacrjournals.org The activity of this compound, which has a free hydroxyl group at C-12, would be distinct from these 12,13-diesters and 12-deoxyphorbols, acting as a partial or weaker agonist in many systems. aacrjournals.org

Table 2: Influence of C-12 and C-13 Ester Chains on Serotonin Release A selection of phorbol esters and their varied effects on enhancing serotonin release from rat brain cortical slices. nih.gov

| Compound | C-12 Substituent | C-13 Substituent | Activity on Serotonin Release |

| Phorbol 12,13-diacetate (PDA) | Acetate | Acetate | Active |

| Phorbol 12-myristate 13-acetate (PMA) | Myristate | Acetate | Active (less potent than PDA) |

| 12-deoxyphorbol 13-acetate (dPA) | H | Acetate | Active |

| 12-deoxyphorbol 13-tetradecanoate (dPT) | H | Tetradecanoate | Inactive |

| Phorbol 13-acetate (PA) | OH | Acetate | Inactive |

Stereochemistry and Core Functional Groups: The specific three-dimensional arrangement of the tigliane core is non-negotiable for significant activity.

Ring Junction Stereochemistry: A trans-fused junction between the five- and seven-membered rings (A/B rings) of the phorbol structure is essential for activity. mdpi.com Derivatives of 4α-phorbol (isophorbol), which feature a cis-fused A/B ring system, are generally biologically inactive. researchgate.netresearchgate.net

C-4 Hydroxyl Group: While early models emphasized the C-4 hydroxyl group's role in hydrogen bonding, later studies using 4β-deoxy-phorbol derivatives demonstrated that this group is not strictly necessary for PKC binding or for inducing biological activity. psu.edunih.gov However, other modifications at this position, such as methylation, have been shown to abolish activity, indicating the sensitivity of this region of the molecule. researchgate.netresearchgate.net

C-3 Carbonyl Group: The ketone at the C-3 position is another critical feature. Research has shown that reduction of this carbonyl group to a hydroxyl group results in a drastic decrease in biological activity. researchgate.net

Research Applications and Biological System Modulations Utilizing Phorbol 13,20 Diacetate

Investigating Cellular Proliferation and Differentiation Mechanisms

Phorbol (B1677699) 13,20-diacetate is utilized in studies examining the intricate balance between cellular proliferation and differentiation. While it is generally considered a weaker tumor promoter compared to PMA, its ability to influence these fundamental cellular processes makes it a useful compound for comparative studies. For instance, its effects on inducing DNA synthesis in mouse epidermal cells have been documented, though they are less pronounced than those of more potent phorbol esters. scispace.com

Induction of Monocyte-to-Macrophage Differentiation in Cell Lines (e.g., THP-1 cells)

Phorbol esters are widely recognized for their capacity to induce the differentiation of monocytic leukemia cell lines, such as THP-1 and U937, into macrophage-like cells. plos.orgresearchgate.netjst.go.jp This process is characterized by a series of morphological and functional changes, including increased adherence, altered cell shape, and the expression of specific cell surface markers. plos.organkaratipfakultesimecmuasi.net While PMA is the most commonly used phorbol ester for this purpose, studies have explored the differentiation-inducing capabilities of a range of phorbol derivatives. pnas.org The differentiation process is often dependent on the concentration and duration of the phorbol ester treatment. plos.org For example, lower concentrations of PMA have been shown to be sufficient to induce differentiation in THP-1 cells while minimizing off-target effects. plos.org The resulting macrophage-like cells provide a crucial in vitro model for studying macrophage biology, including their role in the immune response, phagocytosis, and inflammatory processes. researchgate.netplos.org

The mechanism underlying this differentiation involves the activation of protein kinase C (PKC), a key signaling molecule that triggers downstream pathways, including the NF-κB and MAPK pathways. jst.go.jpplos.orglicorbio.com These pathways regulate the expression of genes involved in macrophage function and the inflammatory response. jst.go.jpplos.org

| Cell Line | Phorbol Ester | Key Findings |

| THP-1 | Phorbol 12-myristate 13-acetate (PMA) | Differentiation into macrophage-like cells is concentration and time-dependent. Lower concentrations can minimize cell death while still inducing differentiation markers like CD11b and CD14. plos.org |

| U937 | Phorbol 12-myristate 13-acetate (PMA) | PMA induces differentiation into macrophage-like cells, and this process can be modulated by signaling pathways such as NRF2. plos.org |

| HL-60 | Various phorbol diesters | Can induce terminal differentiation into mature myeloid cells at very low concentrations. pnas.org |

Analysis of Cell Growth Regulation Pathways in In Vitro Models

Phorbol esters, including Phorbol 13,20-diacetate, are instrumental in analyzing the complex signaling pathways that govern cell growth. Their ability to activate Protein Kinase C (PKC) allows researchers to probe the downstream effects of this activation on cell proliferation and survival. licorbio.com Activation of PKC can trigger various signaling cascades, including the mitogen-activated protein (MAP) kinase pathways, which are central to regulating cell growth. licorbio.comstemcell.com Studies have shown that phorbol esters can inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest. ebi.ac.uk However, the effect is cell-type dependent, as they can also promote proliferation in other contexts. ebi.ac.uk The differential responses of various cell lines to different phorbol esters provide valuable insights into the specific roles of PKC isoforms and their downstream targets in controlling cell fate.

Studies on Inflammatory Signaling Pathways and Immune Cell Modulation

This compound and related compounds are pivotal in the study of inflammatory signaling and the modulation of immune cell function. scholaris.ca They are known to be potent inflammatory agents and are frequently used to induce inflammatory responses in research models, both in vitro and in vivo. mdpi.com

Exploring Mechanisms of Inflammatory Response Induction in Cell Culture

Phorbol esters are widely used to induce inflammatory responses in cell culture systems. mdpi.com They activate key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. plos.orgoncotarget.com This activation leads to the production and release of a variety of inflammatory mediators, including cytokines and chemokines. nih.govdovepress.com For instance, treatment of macrophage-like cells with phorbol esters can lead to the upregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. plos.orgnih.gov This provides a controlled system to investigate the molecular mechanisms that drive inflammation and to screen for potential anti-inflammatory compounds. nih.gov The activation of these pathways is a hallmark of the inflammatory response to various stimuli, including pathogens and tissue damage. oncotarget.com

Investigating Cytokine Production and Release Mechanisms in Research Models

A key application of phorbol esters in research is the investigation of cytokine production and release. scholaris.ca By stimulating cells like macrophages or T-cells, researchers can trigger the synthesis and secretion of various cytokines, which are crucial signaling molecules in the immune system. nih.govsigmaaldrich.com For example, the combination of a phorbol ester and a calcium ionophore like ionomycin (B1663694) is a standard method to stimulate T-cells to produce cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (B1167480) (IL-2). frontiersin.orgoncotarget.com This allows for the detailed study of the signaling pathways that control cytokine gene expression and the mechanisms of their release. sigmaaldrich.com Understanding these processes is vital for developing therapies for immune-related diseases. frontiersin.org

| Cytokine | Producing Cell Type (Stimulated with Phorbol Ester) | Research Application |

| IL-1β | Macrophages (e.g., PMA-differentiated THP-1 cells) | Studying inflammasome activation and inflammatory responses. tandfonline.comoup.com |

| TNF-α | Macrophages, T-cells | Investigating inflammatory signaling and immune cell activation. plos.orgfrontiersin.org |

| IL-2 | T-cells (e.g., Jurkat cells) | Studying T-cell activation and proliferation. sigmaaldrich.com |

| IL-6 | Macrophages | Analyzing pro-inflammatory responses. plos.orgdovepress.com |

| IFN-γ | T-cells, NK cells | Assessing lymphocyte function and activation. frontiersin.org |

T-cell Activation Studies as a Research Tool

Phorbol esters, often in combination with a calcium ionophore, are a standard tool for polyclonal T-cell activation in vitro. sigmaaldrich.comoncotarget.com This method bypasses the need for T-cell receptor (TCR) engagement with a specific antigen, leading to a robust and widespread activation of T-cells. sigmaaldrich.com This activation is characterized by proliferation, cytokine production, and the expression of activation markers. ebi.ac.uksigmaaldrich.com This technique is invaluable for studying the fundamental aspects of T-cell biology, including signaling pathways, effector functions, and the mechanisms of immune regulation. scholaris.ca For instance, it is used to assess the general immunocompetence of T-cells from clinical samples or to expand T-cell populations for further experimental use. frontiersin.org

Neurobiological Research and Neurotransmitter System Modulation

This compound, as a member of the phorbol ester family, serves as a valuable tool in neurobiological research due to its ability to activate Protein Kinase C (PKC), a key enzyme in cellular signal transduction pathways. This activation allows for the detailed investigation of its downstream effects on neuronal function, particularly in the modulation of neurotransmitter systems and neurogenesis.

Phorbol esters are potent modulators of neurotransmitter release from presynaptic nerve terminals, a process fundamentally linked to PKC activation. Research using brain slices has demonstrated that these compounds can enhance the release of several key neurotransmitters upon electrical stimulation.

Phorbol 12,13-diacetate (PDA), a structurally similar compound to this compound, has been shown to enhance the stimulation-induced release of both serotonin (B10506) and acetylcholine (B1216132) from rat brain cortical slices. nih.gov The effect on serotonin release was particularly robust, while the facilitatory action on acetylcholine release was less pronounced. nih.gov Studies comparing the effects of various phorbol esters across different neurotransmitter systems, including noradrenaline, dopamine, and serotonin, indicate that while there are basic similarities in their release-enhancing mechanisms, some compounds exhibit different potencies for different neurotransmitters. nih.gov For instance, short-chain diesters of phorbol are generally more potent facilitators of release than long-chain esters. nih.gov

In studies on noradrenaline release, phorbol esters like phorbol 12,13-dibutyrate (PDB) and 12-deoxyphorbol 13-acetate (dPA) have been shown to enhance its release in a concentration-dependent manner. nih.gov Interestingly, prolonged exposure to some phorbol esters, like PDB, can lead to the down-regulation of PKC, rendering the neurons insensitive to further stimulation by the phorbol ester. nih.gov However, other phorbol esters, including the diacetate form, did not cause this functional down-regulation, suggesting unique neural effects and a potential for sustained action. nih.gov

While direct studies on this compound are limited, the known effects of its isomers and related phorbol esters on neurotransmitter release are summarized in the table below, providing insight into its likely functional activities. The general mechanism involves the activation of PKC, which is thought to phosphorylate proteins involved in the synaptic vesicle release machinery, thereby increasing the probability of neurotransmitter release upon stimulation. core.ac.uk

Table 1: Effect of Phorbol Esters on Neurotransmitter Release

| Neurotransmitter | Effect of Phorbol Ester Application | Reference Compound(s) | Source(s) |

|---|---|---|---|

| Serotonin | Enhanced stimulation-induced release | Phorbol 12,13-diacetate (PDA) | nih.gov |

| Acetylcholine | Enhanced stimulation-induced release (less potent than on serotonin) | Phorbol 12,13-diacetate (PDA) | nih.govcore.ac.uk |

| Noradrenaline | Enhanced stimulation-induced release | Phorbol 12,13-dibutyrate (PDB) | nih.gov |

| Dopamine | Release enhancement noted in comparative studies | General Phorbol Esters | nih.gov |

| Glutamate | Increased basal and stimulation-induced release | Phorbol 12,13-diacetate (PDAc) | jneurosci.org |

| Aspartate | Increased basal and stimulation-induced release | Phorbol 12,13-diacetate (PDAc) | jneurosci.org |

The process of neurogenesis, the generation of new neurons, is critical for brain development and plasticity and is a key area of research for treating neurodegenerative diseases. Phorbol esters are utilized in this field to investigate the signaling pathways that control the proliferation and differentiation of neural progenitor cells (NPCs).

Activation of Protein Kinase C by phorbol esters like phorbol-12-myristate-13-acetate (PMA) has been demonstrated to induce NPC proliferation in vitro. nih.gov This suggests that the PKC signaling cascade is a key pathway in promoting the expansion of the neural progenitor pool. nih.gov Further research has shown that non-tumor-promoting phorbol esters can also stimulate the proliferation of NPCs in the neurogenic niches of the adult brain, such as the dentate gyrus of the hippocampus and the subventricular zone. nih.govscience.gov This proliferative effect is mediated specifically through PKC activation, as it can be reversed by PKC inhibitors. nih.gov

These findings highlight the potential of using phorbol esters, including this compound, as chemical probes to explore the mechanisms of adult neurogenesis. By activating specific PKC isoforms, these compounds allow researchers to dissect the downstream signaling events that lead to cell cycle entry and proliferation of NPCs, offering potential targets for therapeutic interventions aimed at neuronal regeneration. nih.gov

Regulation of Electrical Stimulation-Induced Neurotransmitter Release (e.g., Serotonin, Acetylcholine, Noradrenaline, Dopamine)

Antiviral Research: Focus on HIV-1 Inhibition Mechanisms

This compound and related phorbol esters have been investigated for their potential antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Research has focused on two main areas: the direct inhibition of viral replication and the reactivation of latent HIV-1 reservoirs.

A significant area of research has been the evaluation of phorbol derivatives for their ability to protect cells from the cytopathic effects (CPE) of HIV-1 infection. In these studies, various phorbol esters are screened for their capacity to prevent the virus-induced death of susceptible cell lines, such as MT-4 cells.

A comprehensive study of 48 phorbol derivatives revealed that the anti-HIV-1 activity is highly dependent on the specific chemical structure of the ester. nih.govresearchgate.net A key finding from this research is that the acetylation of the hydroxyl group at the C-20 position of the phorbol backbone significantly reduces the ability of the compound to inhibit HIV-1-induced CPE. nih.govresearchgate.net For example, 12-O-tetradecanoylphorbol 13-acetate was highly potent in inhibiting CPE, but its 20-acetate derivative, 12-O-tetradecanoylthis compound, was substantially less active. nih.govresearchgate.net This suggests that while this compound may possess some inhibitory activity, the presence of the acetate (B1210297) group at the C-20 position is detrimental to this particular biological function compared to its non-acetylated counterpart.

Table 2: Influence of C-20 Acetylation on Anti-HIV-1 Activity

| Compound | C-20 Substitution | Anti-HIV-1 Activity (IC100) | Source(s) |

|---|---|---|---|

| 12-O-tetradecanoylphorbol 13-acetate | OH | 0.00048 µg/ml | nih.govresearchgate.net |

| 12-O-tetradecanoylthis compound | O-Acetate | 15.6 µg/ml | nih.govresearchgate.net |

IC100: 100% inhibitory concentration against HIV-1 induced cytopathic effect.

A major challenge in curing HIV-1 infection is the persistence of a latent viral reservoir, where the virus remains transcriptionally silent within host cells, making it invisible to the immune system and antiretroviral drugs. The "shock and kill" strategy aims to overcome this by using Latency Reversing Agents (LRAs) to reactivate the latent virus (the "shock"), thereby making the infected cells visible and susceptible to elimination (the "kill"). scientificarchives.comresearchgate.net

Phorbol esters are potent activators of PKC, which can induce signaling through transcription factors like NF-κB and AP-1. nih.gov These transcription factors can bind to the HIV-1 promoter (the Long Terminal Repeat, or LTR) and initiate viral gene transcription, effectively "shocking" the virus out of latency. nih.govfrontiersin.org Phorbol esters such as PMA and prostratin (B1679730) have been extensively studied as LRAs and have shown the ability to reverse HIV-1 latency in various in vitro and ex vivo models. nih.govmdpi.com

Given that this compound is a PKC activator, it falls into the class of compounds investigated for LRA activity. Research into novel phorbol esters continues to explore how modifications to the phorbol scaffold, including acetylation at various positions, affect the potency and safety profile for latency reversal. nih.gov The goal is to identify compounds that can effectively reactivate latent HIV-1 with minimal T-cell activation and other off-target effects, a critical consideration for any potential clinical application. mdpi.com

Inhibition of HIV-1 Induced Cytopathic Effects in Cellular Models

Cellular Motility and Angiogenesis Research

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiology and in diseases such as cancer. mdpi.com Cellular motility is a fundamental component of angiogenesis, as endothelial cells must migrate to form new vascular structures. Phorbol esters are used as research tools to study the signaling pathways that govern these processes.

The activation of PKC by phorbol esters like PMA has been shown to promote angiogenesis. nih.gov This occurs through a complex signaling cascade that involves the production of reactive oxygen species (ROS) by NADPH oxidase and the subsequent activation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. nih.gov These enzymes degrade the extracellular matrix, which is a critical step for allowing endothelial cell migration and invasion. nih.gov

Furthermore, the activation of PKC can stimulate the mitogen-activated protein kinase (MAPK) signaling pathways, including the Erk, p38, and JNK pathways, which are also involved in upregulating the expression of MMPs. nih.gov By using phorbol esters like this compound, researchers can activate these pathways to study their specific roles in controlling endothelial cell behavior during angiogenesis. This research provides insights into potential therapeutic targets for either promoting angiogenesis in ischemic diseases or inhibiting it in the context of tumor growth. nih.gov

Effects on Endothelial Cell Migration and Neovascularization Pathways

Phorbol esters, particularly Phorbol 12-myristate 13-acetate (PMA), are powerful tools in angiogenesis research due to their significant effects on endothelial cells, which are fundamental to the formation of new blood vessels. nih.govnih.gov Research has shown that PMA, a potent activator of protein kinase C (PKC), can enhance the migration and capillary-like tube formation of human endothelial progenitor cells (EPCs). nih.gov This process is critical for neovascularization, the development of new vascular networks. nih.gov

The influence of phorbol esters on endothelial cell migration can be complex. In some models, such as studies involving zebrafish, PMA initially promotes the migration of endothelial cells. selleckchem.com However, this is followed by the activation of a PKC-δ/Syk/NF-κB-mediated pathway, which leads to the upregulation of Thy-1 mRNA and protein. selleckchem.com The subsequent increase in Thy-1, a cell surface glycoprotein, functions to inhibit further endothelial cell migration. selleckchem.com This dual effect highlights the intricate regulatory networks that phorbol esters can modulate. In human umbilical vein endothelial cells (HUVECs), PMA has been observed to induce Thy-1 upregulation while inhibiting tube formation and cell migration. selleckchem.com The migration of endothelial cells is an essential step in angiogenesis, where these cells move into the extracellular matrix to form the sprouts that develop into new vessels. ebi.ac.ukmdpi.com

Table 1: Effects of Phorbol 12-myristate 13-acetate (PMA) on Endothelial Cells

| Cell Type | PMA-Induced Effect | Observed Pathway | Outcome | Reference |

|---|---|---|---|---|

| Human Endothelial Progenitor Cells (EPCs) | Enhanced migration and tube formation | Activation of PKCα | Pro-angiogenesis, Neovascularization | nih.gov |

| Human Endothelial Cells (in vitro) | Inhibition of capillary-like tube formation and migration | Upregulation of Thy-1 | Anti-angiogenesis | selleckchem.com |

Role of Redox-Related Matrix Metalloproteinase Pathways in Angiogenesis Studies

A key mechanism through which phorbol esters influence angiogenesis is the modulation of redox-related pathways involving matrix metalloproteinases (MMPs). nih.gov Studies using PMA demonstrate that it significantly increases the expression and activity of MMP-2 and MMP-9 in human endothelial progenitor cells (EPCs). nih.govnih.gov These enzymes are crucial for degrading the extracellular matrix, a necessary step for cell migration and tissue remodeling during angiogenesis. mdpi.com

The activation of these MMPs is linked to cellular oxidative stress. nih.gov PMA treatment enhances the production of reactive oxygen species (ROS) through the activation of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase. nih.govnih.gov This increase in ROS, in turn, triggers signaling cascades that upregulate MMP expression and activity. nih.gov

Specifically, research has identified distinct pathways for the activation of MMP-2 and MMP-9 by PMA in EPCs:

MMP-9 Activation: This occurs primarily through a PKCα—NADPH oxidase–NF-κB signaling pathway. nih.gov

MMP-2 Activation: This involves both the PKCα—NADPH oxidase–NF-κB pathway and a separate PKCα–Akt pathway. nih.gov

The coordinated activation of MMP-2 and MMP-9 via these redox-sensitive pathways is critical for the pro-angiogenic functions of EPCs, contributing to neovascularization in response to stimuli like ischemia. nih.govnih.gov

Table 2: PMA-Induced MMP Activation Pathways in Endothelial Progenitor Cells

| Target | Key Mediators | Signaling Pathway | Functional Outcome | Reference |

|---|---|---|---|---|

| MMP-9 | PKCα, NADPH oxidase, NF-κB | PKCα → NADPH oxidase → ROS → NF-κB → MMP-9 Activation | Promotes migratory function for angiogenesis | nih.gov |

| MMP-2 | PKCα, NADPH oxidase, NF-κB, Akt | PKCα → NADPH oxidase → ROS → NF-κB → MMP-2 ActivationPKCα → Akt → MMP-2 Activation | Promotes migratory function for angiogenesis | nih.gov |

Research into Cellular Senescence Mechanisms

Phorbol esters are utilized as chemical tools to investigate the mechanisms of cellular senescence, an irreversible state of cell-cycle arrest that acts as a tumor suppression mechanism. spandidos-publications.comaging-us.com Specifically, PMA is known to induce a form of senescence called oncogene-induced senescence (OIS) in various cell types, including primary rat microglia. spandidos-publications.com

When microglia are stimulated with PMA, they exhibit classic markers of cellular senescence:

Cell Cycle Arrest: Cells stop proliferating and accumulate in the G0/G1 phase of the cell cycle. spandidos-publications.com

Morphological Changes: The cells often become larger and flatter. nih.gov

Biochemical Markers: There is a time-dependent increase in senescence-associated β-galactosidase (SA-β-gal) activity. spandidos-publications.comnih.gov

Protein Expression: Levels of key tumor suppressor proteins p53 and p21, which are critical regulators of the senescence program, are elevated. spandidos-publications.com

The p53/p21 pathway is a central signaling axis in the induction of senescence. spandidos-publications.commdpi.com Upon activation by a senescence-inducing stimulus like PMA, p53 promotes the expression of its downstream target p21, which inhibits cyclin-dependent kinases, leading to cell cycle arrest. spandidos-publications.com This ability to trigger a senescence program makes phorbol esters valuable for studying the complex signaling pathways that protect organisms from uncontrolled cell proliferation and potential malignant transformation. spandidos-publications.com

Modulation of Gene Expression and Protein Biosynthesis for Research Purposes

Phorbol esters are potent modulators of gene expression and protein synthesis, making them instrumental in molecular biology research. nih.govcore.ac.uk Treatment of cells with PMA can lead to widespread changes in the transcription of genes, which can be categorized into at least two distinct classes based on their dependence on new protein synthesis. nih.gov

The first class includes genes whose transcription is altered rapidly and does not require prior protein synthesis. A classic example observed in mouse NIH 3T3 cells is the rapid induction of the proto-oncogenes c-myc and c-fos, alongside decreased transcription of the alpha 2 type I procollagen (B1174764) gene. nih.gov

The second class of genes requires prior protein synthesis for their transcriptional activation by PMA. nih.gov An example of this is the gene that encodes the major excreted protein (MEP), a secreted lysosomal protein. nih.gov This indicates that PMA first induces the expression of regulatory proteins (like transcription factors), which then, in turn, activate the transcription of these secondary-response genes. nih.gov

Further research in osteoblastic cells has shown that PMA can suppress the gene expression of Nephronectin (Npnt), an extracellular matrix protein. core.ac.uk This suppression is dose- and time-dependent and is mediated through a specific signaling pathway involving PKCα and the transcription factors c-Jun and c-Fos. core.ac.uk Similarly, in endothelial cells, PMA has been shown to increase the levels of Thy-1 mRNA and its corresponding protein. selleckchem.com This ability to selectively and differentially regulate gene programs makes phorbol esters a cornerstone tool for dissecting cellular signaling and gene regulation networks. nih.govcore.ac.uk

Advanced Research Methodologies Applied to Phorbol 13,20 Diacetate

In Vitro Cellular Assays and Model Systems

The biological activities of Phorbol (B1677699) 13,20-diacetate and its analogs are extensively studied using a variety of in vitro cellular assays. These systems provide controlled environments to investigate the compound's effects at the cellular and molecular level.

Mammalian Cell Line-Based Studies

A diverse range of established mammalian cell lines are employed to understand the multifaceted effects of phorbol esters. The human monocytic cell line, THP-1 , is a widely used model to study macrophage function and biology. plos.org Differentiation of THP-1 monocytes into macrophage-like cells is often induced by phorbol esters like phorbol 12-myristate 13-acetate (PMA), a compound structurally related to Phorbol 13,20-diacetate. plos.org The conditions of this differentiation, including the concentration and duration of phorbol ester treatment, are critical for the resulting cellular phenotype and their interaction with pathogens. plos.org

Other cell lines such as Jurkat (a T-lymphocyte cell line), K562 (a chronic myelogenous leukemia cell line), and MCF-7 (a breast cancer cell line) are also utilized in phorbol ester research. kent.ac.uk For instance, in MCF-7 cells, treatment with PMA has been shown to induce the translocation of L-plastin to sites of actin polymerization. science.gov The human keratinocyte cell line, HaCaT , is another valuable tool, particularly for studying inflammatory responses. science.govmdpi.com Studies have shown that phorbol esters can induce the production of reactive oxygen species in HaCaT cells. mdpi.com Furthermore, Bovine Brain Endothelial Cells have been used to demonstrate the proliferative effects of tumor-promoting phorbol esters, which are mediated through the activation of protein kinase C (PKC). nih.gov

Table 1: Examples of Mammalian Cell Lines in Phorbol Ester Research

| Cell Line | Cell Type | Typical Application in Phorbol Ester Research |

|---|---|---|

| THP-1 | Human Monocytic Leukemia | Macrophage differentiation and function studies. plos.org |

| Jurkat | Human T-Lymphocyte | Signal transduction pathway analysis. |

| K562 | Human Chronic Myelogenous Leukemia | Studies on cell differentiation and apoptosis. |

| HaCaT | Human Keratinocyte | Investigation of inflammatory and oxidative stress responses. science.govmdpi.com |

| MCF-7 | Human Breast Adenocarcinoma | Analysis of cell signaling, proliferation, and protein translocation. kent.ac.ukscience.gov |

| Bovine Brain Endothelial Cells | Endothelial | Studying angiogenesis and cell proliferation. nih.gov |

Primary Cell Culture Systems

Primary cell cultures offer a model system that more closely resembles the in vivo environment. Rat brain cortical slices and primary cultures of rat cortical neurons have been used to investigate the neurotoxic and neuroprotective effects of various agents, including the influence of phorbol esters on cellular viability and signaling pathways. europa.eunih.gov For example, studies on primary cultures of astrocytes from neonatal rat cerebral cortex have shown that phorbol esters can stimulate proliferation. nih.gov

Chicken embryo fibroblasts have been historically important in studying the effects of phorbol diesters on cell transformation and division. nih.govMicroglial cultures , representing the resident immune cells of the central nervous system, are crucial for studying neuroinflammation. Human microglial cells (CHME5) have been used to assess the impact of external stimuli on oxidative stress. researchgate.net Finally, endothelial progenitor cells are utilized in angiogenesis research, where their differentiation and function can be modulated by various factors, including signaling molecules that are targets of phorbol esters. frontiersin.org

Yeast Phenotypic Assays for PKC Isoform Characterization

Yeast-based assays provide a powerful in vivo system for dissecting the specific interactions between phorbol esters and individual mammalian protein kinase C (PKC) isoforms. nih.govresearchgate.netresearchgate.net In these assays, the expression of a single mammalian PKC isoform in yeast can lead to growth inhibition upon activation by a phorbol ester, with the degree of inhibition being proportional to the level of PKC activation. nih.govresearchgate.net This system has been instrumental in characterizing the activity of various phorbol esters, including Phorbol 12,13-diacetate (PDA), on classical (α, βI), novel (δ, η), and atypical (ζ) PKC isoforms. nih.govresearchgate.net These studies have revealed that different phorbol esters exhibit varying potencies and selectivities for activating specific PKC isoforms. nih.govresearchgate.net

Biochemical and Molecular Biology Approaches

To elucidate the mechanisms of action of this compound at a molecular level, a range of biochemical and molecular biology techniques are employed.

Protein Kinase Activity Assays and Radioligand Binding Studies

Direct measurement of protein kinase activity is fundamental to understanding how phorbol esters modulate cellular signaling. These assays often involve incubating the kinase with a specific substrate and ATP, and then quantifying the resulting phosphorylation. The effects of different phorbol diesters on the activation of PKC isoforms have been investigated to identify isoenzyme-selective activators. nih.gov

Radioligand binding assays are a highly sensitive technique used to study the interaction between a ligand and its receptor. nih.govoncodesign-services.com In the context of phorbol esters, tritiated analogs like [3H]phorbol 12,13-dibutyrate are used to quantify the binding affinity to PKC and related proteins. nih.gov This method allows for the precise determination of binding characteristics and receptor density. oncodesign-services.com

Gene Expression and Proteomic Analysis

To understand the downstream consequences of phorbol ester treatment, researchers analyze changes in gene and protein expression.

Western Blotting is a widely used technique to detect and quantify specific proteins. It has been used to analyze the expression and phosphorylation status of key signaling proteins in response to phorbol ester stimulation. For instance, Western blotting has been employed to measure the levels of proteins involved in inflammation and oxidative stress, such as MPO and citrullinated histone H3, in various cell types. mdpi.comnih.gov It is also used to confirm the efficiency of siRNA transfection in gene knockdown studies. plos.org

Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative immunoassay used to measure the concentration of a specific protein, such as a cytokine or growth factor, in a sample. plos.orgaai.org ELISAs are frequently used to quantify the levels of inflammatory markers like TNF-α and IL-10 in cell culture supernatants or tissue homogenates following phorbol ester treatment. nih.govplos.org

Real-time Polymerase Chain Reaction (Real-time PCR or qPCR) is a sensitive method for quantifying gene expression at the mRNA level. aai.org It has been utilized to measure the expression of genes encoding for inflammatory mediators, such as NE and MPO, and to validate findings from microarray analyses. mdpi.comnih.gov The relative expression levels are often normalized to a housekeeping gene like β-actin. aai.org

Table 2: Molecular Biology Techniques in Phorbol Ester Research

| Technique | Application | Example Findings |

|---|---|---|

| Western Blot | Protein detection and quantification. | Analysis of phosphorylated p65 to assess NF-κB signaling. researchgate.net Detection of MPO protein levels. nih.gov |

| ELISA | Quantification of proteins (e.g., cytokines). | Measurement of TNF-α and IL-10 concentrations in culture medium. plos.org |

| Real-time PCR (qPCR) | Gene expression analysis. | Quantification of NE and MPO mRNA expression. nih.gov Analysis of TNF-α gene expression. researchgate.net |

Flow Cytometry for Cellular Phenotyping and Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of phorbol ester research, it is instrumental in assessing cellular responses and phenotyping.

For instance, studies on phorbol 12-myristate 13-acetate (PMA), a structurally related and widely studied phorbol ester, demonstrate the utility of flow cytometry. In one study, flow cytometry was used to measure the intracellular levels of reactive oxygen species (ROS) in microglia treated with PMA. spandidos-publications.com The mean fluorescence intensity of dichlorodihydrofluorescein (DCF), a fluorescent probe for ROS, showed a time-dependent increase in PMA-treated cells, indicating oxidative stress. spandidos-publications.com This method allows for the quantitative analysis of cellular responses at the single-cell level. nih.gov

Another application of flow cytometry is in the analysis of cell cycle and viability. For example, monocytic THP-1 cells can be differentiated using PMA, and the expression of cell surface markers like CD14 can be quantified by flow cytometry to confirm differentiation. spandidos-publications.com Furthermore, by using fluorescent dyes such as propidium (B1200493) iodide (PI) or 5-(and-6)-carboxyfluorescein diacetate succinimidyl ester (CFSE), researchers can distinguish between live and dead cells and assess cytotoxicity, providing valuable data on the cellular impact of phorbol esters. spandidos-publications.com

Table 1: Applications of Flow Cytometry in Phorbol Ester Research

| Application | Cell Type | Phorbol Ester Studied | Key Findings | Reference |

| Cellular Phenotyping | THP-1 monocytes | Phorbol 12-myristate 13-acetate (PMA) | Increased expression of CD14 upon differentiation. | spandidos-publications.com |

| Reactive Oxygen Species (ROS) Measurement | Rat microglia | Phorbol 12-myristate 13-acetate (PMA) | Time-dependent increase in intracellular ROS levels. | spandidos-publications.com |

| Cytotoxicity Assay | THP-1 cells | Not specified | Allows for distinguishing between live and dead cells to measure cell lysis. | spandidos-publications.com |

| Cell Cycle Analysis | Rat microglia | Phorbol 12-myristate 13-acetate (PMA) | Used to analyze cell cycle progression after PMA treatment. | spandidos-publications.com |

Immunofluorescence for Intracellular Localization and Protein Complex Formation